molecular formula C19H14FN5O3 B2618773 9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898441-94-6

9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2618773
CAS No.: 898441-94-6
M. Wt: 379.351
InChI Key: HKMPQBGYRSFGND-UHFFFAOYSA-N
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Description

9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery research. This compound is designed around a core 8-oxo-7H-purine scaffold, a structure recognized for its potential to interact with key biological targets. Recent scientific investigations have highlighted that purine-based compounds sharing this core structure are potent inhibitors of Protein Kinase CK2 (CK2α), an enzyme implicated in various cellular processes and disease states, including cancer, viral infections, and neurodegenerative disorders . The specific substitution pattern on this compound—featuring a 2-fluorophenyl at the 9-position and a 4-methoxyphenyl at the 2-position—is strategically chosen to optimize binding affinity and selectivity. Research on analogous structures suggests that such modifications are critical for enhancing inhibitory activity by preserving key water molecules within the enzyme's active site, a strategy that has been shown to dramatically improve potency . Furthermore, purine analogs are extensively studied for their interaction with the purinergic system, which encompasses a wide array of receptors like the A2A adenosine receptor, a target for neurological and anti-cancer therapies . This makes this compound a valuable chemical tool for researchers exploring enzyme kinetics, structure-activity relationships (SAR), and novel therapeutic pathways in oncology, neuroscience, and immunology. This product is supplied for non-human, in-vitro research use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O3/c1-28-11-8-6-10(7-9-11)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)13-5-3-2-4-12(13)20/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMPQBGYRSFGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as formamide and cyanamide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using a methoxybenzene derivative.

    Final Coupling and Purification: The final coupling of the synthesized intermediates is followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral properties.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of structurally related purine-6-carboxamide derivatives:

Compound Name (Substituents at Positions 2 & 9) Molecular Formula Molecular Weight Key Features/Applications Reference ID
9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-... C19H14FN5O3 387.34 Balanced lipophilicity; potential kinase inhibition -
2-(4-fluorophenyl)-9-(2-ethoxyphenyl)-8-oxo-... C20H16FN5O3 393.37 Ethoxy group increases lipophilicity; research use
2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-... C20H19N5O4 393.40 High purity; scalable synthesis for drug development
2-methyl-9-(4-methylphenyl)-8-oxo-... C14H13N5O2 283.29 Compact structure; possible metabolic stability
2-(2,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-... C20H16FN5O4 417.37 Enhanced solubility via dimethoxy groups; custom synthesis

Substituent Effects on Bioactivity and Solubility

  • Fluorine vs. Chlorine : The 2,4-dichlorophenyl analog (PubChem data, ) likely exhibits higher potency due to chlorine’s strong electron-withdrawing effects but may suffer from increased toxicity compared to fluorine’s milder electronegativity.
  • Methoxy vs.
  • Methyl Groups : The methyl-substituted compound (C14H13N5O2, ) has a lower molecular weight, suggesting faster diffusion but reduced binding specificity compared to bulkier aryl groups.

Biological Activity

The compound 9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine family, characterized by its unique structural features that contribute to its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features:

  • Fluorophenyl and Methoxyphenyl Substituents : These groups enhance the compound's lipophilicity and biological interactions.
  • Oxo Group : Located at the 8th position, it is crucial for biological activity, influencing binding affinity to various targets.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cells, particularly those with mutations in BRCA1/2 genes. The effective concentration (EC50) for inhibiting cell growth in such models is notably low, indicating high potency.

Cell Line EC50 (nM)
MX-1 (BRCA1 mutant)0.3
Capan-1 (BRCA2 mutant)5

This suggests that the compound may serve as a potential therapeutic agent for cancers associated with these mutations.

Antibacterial Activity

In addition to its anticancer properties, the compound has been evaluated for antibacterial effects against various bacterial strains. Preliminary studies indicate that it demonstrates significant inhibitory activity, likely due to its ability to interact with bacterial enzymes and disrupt essential cellular processes.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The compound appears to inhibit key enzymes involved in DNA repair and replication, particularly poly(ADP-ribose) polymerases (PARPs).
  • Binding Affinity : Its unique structural features allow it to bind effectively to target proteins, enhancing its inhibitory effects on cellular processes.

Case Studies

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. For instance:

  • Study A : Investigated the oral bioavailability in animal models, showing promising results that support further clinical development.
  • Study B : Evaluated the compound's effects in combination with standard chemotherapy agents, revealing synergistic effects that enhance therapeutic efficacy.

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